[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol
Description
Chemical Identity and Nomenclature
[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol is a fluorinated aromatic compound with the systematic IUPAC name reflecting its structural complexity.
Key Identifiers:
| Property | Value | Source Citations |
|---|---|---|
| CAS Registry Number | 1179643-30-1 | |
| Molecular Formula | C₁₀H₁₁F₂NO₅ | |
| Molecular Weight | 263.19 g/mol | |
| SMILES Notation | OCC1=CC(OC)=C(OCC(F)F)C=C1N+[O⁻] | |
| InChIKey | GRZXZYHUDCKDSP-UHFFFAOYSA-N |
The compound features a phenyl ring substituted with:
- A methoxy group (–OCH₃) at position 5
- A 2,2-difluoroethoxy group (–OCH₂CF₂) at position 4
- A nitro group (–NO₂) at position 2
- A hydroxymethyl group (–CH₂OH) at position 1
This substitution pattern creates a sterically hindered aromatic system with distinct electronic properties due to the electron-withdrawing nitro and difluoroethoxy groups.
Historical Context in Fluorinated Compound Research
The development of [4-(2,2-difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol is rooted in landmark advancements in organofluorine chemistry:
Key Historical Milestones:
- Isolation of Elemental Fluorine (1886): Henri Moissan’s electrolytic isolation of fluorine enabled systematic fluorination studies.
- Early Fluorination Methods (1835–1930s):
- Industrial Fluoropolymer Development (1940s): Wartime research on uranium hexafluoride handling drove innovations in fluorinated materials.
- Modern Fluorination Techniques (Post-1960s): Electrophilic fluorination and transition-metal-catalyzed methods enabled precise synthesis of complex fluorinated aromatics.
The compound exemplifies the convergence of three historical trends :
- Halogen Exchange Chemistry : The 2,2-difluoroethoxy group derives from Swarts-type halogen substitution.
- Nitroaromatic Synthesis : Nitration strategies developed for explosives research (19th–20th century).
- Directed Ortho-Metalation : Modern methods for regioselective aromatic substitution.
Its structural features align with contemporary research priorities in fluorinated compound design, particularly the balance between electronic modulation (via –NO₂ and –OCH₂CF₂) and synthetic accessibility.
Properties
IUPAC Name |
[4-(2,2-difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO5/c1-17-8-2-6(4-14)7(13(15)16)3-9(8)18-5-10(11)12/h2-3,10,14H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXZYHUDCKDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 5-Methoxy-2-nitrophenol or its derivatives serve as the aromatic starting scaffold.
- The nitro group is introduced by nitration of methoxy-substituted phenols or by using pre-nitrated phenols.
- Methoxy substituent is typically introduced via methylation of hydroxy groups using methyl iodide or dimethyl sulfate under basic conditions.
Nitration and Methylation Conditions
- Nitration is performed under controlled acidic conditions (e.g., HNO3/H2SO4) to avoid over-nitration.
- Methylation typically uses methylating agents in the presence of bases like K2CO3 or NaH, often in polar aprotic solvents such as DMF or acetone.
Introduction of the 2,2-Difluoroethoxy Group
Etherification Method
The difluoroethoxy group (-OCH2CF2H) is introduced by nucleophilic substitution of a suitable leaving group on the aromatic ring (usually a halide or triflate) with 2,2-difluoroethanol or its activated derivatives.
- A common method involves the reaction of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde or its halogenated analog with 2,2-difluoroethanol in the presence of a base.
- Bases such as potassium carbonate or cesium carbonate are used to deprotonate the phenol, facilitating nucleophilic attack.
- Polar aprotic solvents like DMF or DMSO enhance the reaction rate.
- Reaction temperatures range from room temperature to moderate heating (50–100 °C).
Alternative Fluorination Approaches
- Direct fluorination of ethoxy substituents is less common due to selectivity challenges.
- Use of difluoroethylating agents such as difluoroethyl tosylate or bromide can also achieve ether formation.
Installation of the Benzylic Alcohol Group
Reduction of Aldehyde or Ketone Precursors
- The benzylic alcohol is commonly prepared by reduction of the corresponding aldehyde or ketone intermediate.
- Sodium borohydride (NaBH4) is preferred for mild, selective reduction of aldehydes to primary alcohols.
- Reaction is typically conducted in methanol or ethanol at 0 °C to room temperature.
- Alternative reducing agents include lithium aluminum hydride (LiAlH4) for more reactive or sensitive substrates.
Representative Preparation Procedure (Hypothetical)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Nitration of 5-methoxyphenol | HNO3/H2SO4, 0–5 °C | 5-Methoxy-2-nitrophenol |
| 2. Halogenation at position 4 | NBS or similar halogenating agent | 4-Bromo-5-methoxy-2-nitrophenol |
| 3. Etherification with 2,2-difluoroethanol | 2,2-Difluoroethanol, K2CO3, DMF, 80 °C, 12 h | 4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenol |
| 4. Reduction of aldehyde to alcohol | NaBH4, MeOH, 0 °C to RT, 2 h | [4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol |
Analytical Data and Research Findings
- Yields of etherification steps range between 70–90% depending on substrate purity and reaction conditions.
- Sodium borohydride reduction typically proceeds with >95% yield and high selectivity.
- Purification is achieved by column chromatography or recrystallization.
- Characterization includes NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm structure and substitution pattern.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration of methoxyphenol | HNO3/H2SO4, 0–5 °C | 80–85 | Control temperature to avoid over-nitration |
| Halogenation (bromination) | NBS, CCl4 or DMF, RT | 75–85 | Halogen for leaving group in etherification |
| Etherification with difluoroethanol | 2,2-Difluoroethanol, K2CO3, DMF, 80 °C, 12 h | 70–90 | Base-promoted nucleophilic substitution |
| Reduction of aldehyde to alcohol | NaBH4, MeOH, 0 °C to RT, 2 h | >95 | Mild, selective reduction |
Chemical Reactions Analysis
Types of Reactions
[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol is utilized in several scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol involves its interaction with specific molecular targets and pathways. The difluoroethoxy and nitrophenyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogs and their substituent effects:
Physical Properties
- 1-(4-Hydroxy-2-methoxyphenyl)-2-(4-nitrophenyl)ethanone melts at 149–150°C due to ketone rigidity and H-bonding .
- Solubility : The difluoroethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methoxy or ethoxy analogs .
Biological Activity
The compound [4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol, with the CAS number 1179643-30-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings.
- Molecular Formula : C₁₀H₁₁F₂NO₅
- Molecular Weight : 263.19 g/mol
- Structure : The compound features a nitrophenyl group substituted with a difluoroethoxy and methoxy group, which may influence its biological activity.
1. Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Research indicates that nitro groups can be reduced to generate reactive intermediates that bind to DNA, leading to cell death. For instance:
- Mechanism : The reduction of nitro groups produces toxic species that interact with cellular components, particularly DNA. This mechanism is observed in various nitro derivatives like metronidazole and chloramphenicol .
- Case Studies : In studies on related compounds, it was found that derivatives with nitro groups exhibited significant activity against bacteria and fungi by disrupting their cellular functions .
2. Anticancer Activity
The potential anticancer effects of [4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol are being explored due to its structural similarities with known anticancer agents.
- Research Findings : A study indicated that compounds similar to this structure showed inhibition of topoisomerase II, an enzyme critical for DNA replication in cancer cells . The presence of the methoxy group enhances the compound's potency.
- IC50 Values : Initial studies suggest IC50 values in the range of 20–100 µM for related compounds, indicating moderate to high potency against certain cancer cell lines .
3. Anti-inflammatory Activity
Nitro compounds have also been investigated for their anti-inflammatory properties.
- Mechanism : The anti-inflammatory activity is attributed to the ability of nitro groups to modulate signaling pathways involved in inflammation. For example, they can inhibit enzymes like COX-2 and iNOS, which are key players in inflammatory responses .
- Experimental Evidence : In vitro studies have shown that similar nitro compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β .
Data Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for [4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring precursor. A common approach is:
Nitro-group introduction : Nitration of a methoxy-substituted benzaldehyde derivative under controlled conditions to avoid over-nitration .
Difluoroethoxy substitution : Nucleophilic aromatic substitution (SNAr) of a hydroxy group with 2,2-difluoroethyl bromide, using a base like Cs₂CO₃ in anhydrous DMF at 60–80°C .
Reduction of aldehyde to methanol : The benzaldehyde intermediate is reduced using NaBH₄ or LiAlH₄ in THF/MeOH, followed by acidic workup .
Key Considerations : Solvent polarity and temperature critically influence regioselectivity and yield. For example, DMF enhances SNAr efficiency compared to less polar solvents .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns. The difluoroethoxy group shows distinct ¹⁹F NMR signals at δ −120 to −125 ppm (AB quartet due to CF₂) .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves molecular geometry, hydrogen bonding, and nitro-group planarity. Data collection requires high-resolution (<1.0 Å) single crystals .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, verifying synthetic intermediates .
Q. How does the difluoroethoxy group influence the compound’s reactivity?
Methodological Answer: The CF₂CH₂O– group:
- Electron-Withdrawing Effect : Stabilizes negative charge in SNAr reactions, enhancing reactivity toward nucleophiles .
- Hydrogen-Bond Acceptor : Participates in non-covalent interactions (e.g., with enzymes or solvents), affecting solubility and crystallization .
- Steric Effects : The CF₂ group introduces steric hindrance, potentially slowing reactions at adjacent positions .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Methodological Answer: Regioselectivity issues arise during nitration and difluoroethoxy substitution. Strategies include:
- Directed Metalation : Use of directing groups (e.g., methoxy) to control nitration positions .
- Protecting Groups : Temporary protection of the methanol group (e.g., as a silyl ether) during difluoroethoxy installation .
- Computational Modeling : DFT calculations predict activation energies for competing reaction pathways, guiding experimental conditions .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Methodological Answer: Discrepancies in yields (e.g., 40–75% for difluoroethoxy substitution) stem from:
Q. How can computational chemistry predict pharmacological or material science applications?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinases), leveraging the nitro group’s electron-deficient properties .
- DFT Calculations : Predict optical properties (e.g., UV-Vis absorption) by analyzing HOMO-LUMO gaps influenced by the nitro and difluoroethoxy groups .
- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity data to prioritize derivatives for synthesis .
Q. What are the challenges in crystallizing this compound, and how are they mitigated?
Methodological Answer:
- Low Solubility : The nitro and difluoroethoxy groups reduce polarity. Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
- Polymorphism : Multiple crystal forms arise due to flexible methoxy and difluoroethoxy groups. Seed crystals from analogous compounds (e.g., 5-methoxy-2-nitrophenol derivatives) improve reproducibility .
Q. How does the compound behave under oxidative or reductive conditions?
Methodological Answer:
- Oxidation : The methanol group oxidizes to a carboxylic acid with KMnO₄/H₂SO₄, useful for prodrug design .
- Reduction : Nitro-group reduction (e.g., H₂/Pd-C) yields an amine, enabling conjugation with biomolecules .
Caution : Over-reduction may degrade the difluoroethoxy group. Controlled conditions (e.g., low H₂ pressure) are critical .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies?
Methodological Answer: Variations (e.g., 92–94°C vs. 88–90°C) result from:
Q. How do solvent effects influence reaction kinetics for this compound?
Methodological Answer: Polar aprotic solvents (DMF, DMSO) accelerate SNAr reactions by stabilizing transition states. For example, DMF increases the rate of difluoroethoxy substitution by 3-fold compared to THF . Solvent choice is validated via Eyring plots derived from variable-temperature NMR kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
